APA-APA-MPO
Description
Properties
CAS No. |
1610362-98-5 |
|---|---|
Molecular Formula |
C12H25Cl2N5O |
Molecular Weight |
326.26 |
IUPAC Name |
2-(3-Aminopropylamino)-5-((3-aminopropylamino)methyl)-pyridine 1-oxide dihydrochloride |
InChI |
InChI=1S/C12H23N5O.2ClH/c13-5-1-7-15-9-11-3-4-12(17(18)10-11)16-8-2-6-14;;/h3-4,10,15-16H,1-2,5-9,13-14H2;2*1H |
InChI Key |
SFAFGBNXJNFNTH-UHFFFAOYSA-N |
SMILES |
NCCCNCC1=CC=C(NCCCN)[N+]([O-])=C1.[H]Cl.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
APA-APA-MPO; APA APA MPO; APAAPAMPO; |
Origin of Product |
United States |
Scientific Research Applications
Disease Biomarker
Myeloperoxidase is increasingly recognized as a key biomarker for several diseases. Elevated MPO levels are associated with conditions such as cardiovascular diseases, diabetes-related complications, and neurodegenerative disorders like Alzheimer's disease. Research indicates that APA-APA-MPO can be used to inhibit MPO activity, potentially serving as a therapeutic agent to mitigate oxidative stress and inflammation linked to these diseases .
HIV/AIDS Inhibition
This compound has shown promise in HIV/AIDS research by effectively inhibiting the binding of PCAF (p300/CBP-associated factor) to the HIV Tat protein. This interaction is critical for viral replication, suggesting that this compound could be developed as part of an antiviral strategy .
Neuroprotection
Recent studies have explored the neuroprotective effects of compounds targeting AMPA receptors, with this compound being investigated as a potential modulator. Its role in enhancing synaptic transmission and protecting against neurodegeneration presents opportunities for treating conditions such as schizophrenia and Alzheimer's disease .
Data Tables
Case Study 1: Myeloperoxidase in Cardiovascular Disease
A study highlighted the correlation between elevated MPO levels and cardiovascular events. Patients with higher MPO activity exhibited increased inflammation markers, suggesting that targeting MPO with compounds like this compound could reduce cardiovascular risks by lowering inflammatory responses .
Case Study 2: Neurodegenerative Diseases
Research focused on the role of MPO in Alzheimer's disease revealed that elevated MPO levels correlate with increased oxidative damage in neuronal tissues. Interventions using this compound demonstrated a reduction in oxidative markers, indicating its potential as a therapeutic agent for neuroprotection .
Case Study 3: HIV Therapeutics
In vitro studies demonstrated that this compound effectively reduces HIV replication by inhibiting key protein interactions necessary for viral lifecycle progression. This finding supports further exploration into its application as an adjunct therapy in HIV treatment regimens .
Comparison with Similar Compounds
Comparison with Similar Compounds: Identifying the Error
The user may have conflated the acronym APA (American Psychological Association) with chemical nomenclature. For example:
- CAS numbers and chemical aliases are mentioned in and , but these references lack specific data about "APA-APA-MPO" .
Table 1: Key Differences Between APA Style and Hypothetical Chemical Compounds
Critical Analysis of Evidence
Preparation Methods
Cotranslational Glycosylation and Propeptide Processing
MPO biosynthesis begins in the endoplasmic reticulum (ER) with the translation of a 80 kDa precursor polypeptide. Cotranslational glycosylation at five asparagine residues generates apoproMPO, a heme-free glycoprotein. This step is essential for proper folding, as inhibition of glycosylation disrupts subsequent maturation. The propeptide domain (residues 1–116) acts as a chaperone, facilitating disulfide bond formation between cysteines 158 and 319, which stabilizes the apoprotein. Structural studies confirm that the propeptide maintains the heme cavity’s integrity until proteolytic removal in the Golgi apparatus.
Heme Incorporation and Autocatalytic Modifications
Heme insertion into apoproMPO occurs in the ER, yielding monomeric proMPO (90 kDa). This process is tightly regulated, as heme deficiency arrests maturation. ProMPO undergoes autocatalytic modifications mediated by H₂O₂, forming three covalent heme-protein bonds: two ester linkages (between heme vinyl groups and Glu242/Asp94) and a sulfonium bond (Met409–heme vinyl). These bonds confer MPO’s unique spectral properties (Soret peak at 430 nm) and hypochlorous acid (HOCl) generation capacity.
Proteolytic Maturation and Dimerization
In post-ER compartments, subtilisin-like proprotein convertases cleave the propeptide, generating a 75 kDa intermediate. Subsequent excision of a hexapeptide (ASFVTG) yields mature MPO subunits: a 57 kDa heavy chain (α-subunit) and a 12 kDa light chain (β-subunit). Dimerization via a C319–C319 disulfide bond produces the active 150 kDa tetramer (α₂β₂), which localizes to neutrophil azurophilic granules.
Table 1: Key Biosynthetic Intermediates of MPO
| Intermediate | Molecular Weight | Structural Features | Localization |
|---|---|---|---|
| ApoproMPO | 80 kDa | Glycosylated, heme-free | Endoplasmic Reticulum |
| ProMPO | 90 kDa | Heme-bound, propeptide intact | ER-Golgi Intermediate |
| Mature MPO (α₂β₂) | 150 kDa | Dimeric, sulfonium/ester bonds, active site | Azurophilic Granules |
Purification Strategies for MPO
Neutrophil Isolation and Granule Extraction
MPO is typically purified from human neutrophils isolated via dextran sedimentation and hypotonic lysis. Azurophilic granules are separated by density gradient centrifugation (Percoll, 1.05–1.12 g/mL), followed by granule membrane disruption using cetyltrimethylammonium bromide (CTAB) or Triton X-100.
Chromatographic Techniques
Ion-Exchange Chromatography : Crude MPO extracts are applied to DEAE-Sepharose columns equilibrated at pH 6.0. Elution with a 0–500 mM NaCl gradient resolves MPO from elastase and cathepsin G.
Size-Exclusion Chromatography : Further purification on Superdex 200 increases homogeneity, with MPO eluting at ~150 kDa.
Hydroxyapatite Chromatography : Final polishing removes residual contaminants, leveraging MPO’s affinity for calcium phosphate.
Recombinant Expression Systems
Baculovirus-infected Sf9 cells and HEK293 systems produce recombinant proMPO, which exhibits identical catalytic activity to native MPO. However, yields are limited by inefficient heme incorporation (<10% of total proMPO).
Functional Characterization of MPO
Fluorometric Activity Assays
The Sigma-Aldrich MAK069 kit quantifies MPO activity via H₂O₂-dependent oxidation of a fluorogenic substrate (e.g., Amplex Red). Key steps include:
-
Sample Preparation : Homogenize tissues (10 mg) in 4× volume MPO Assay Buffer. Centrifuge at 13,000 × g for 10 min.
-
Reaction Setup : Combine 50 μL sample with 46 μL assay buffer, 2 μL substrate (10 mM), and 2 μL probe (5 μM).
-
Kinetic Measurement : Monitor fluorescence (λₑₓ = 485 nm, λₑₘ = 525 nm) at T₀ and T₂ minutes. Activity is calculated as:
where = fluorescein’s molar extinction coefficient (68,000 M⁻¹cm⁻¹).
Table 2: Representative MPO Activity Data
| Sample | Fluorescence (RFU) | MPO Activity (U/mg Protein) |
|---|---|---|
| Neutrophil Lysate | 12,450 ± 980 | 8.7 ± 0.6 |
| Recombinant MPO | 9,870 ± 720 | 6.2 ± 0.4 |
| Tissue Homogenate | 4,230 ± 310 | 2.1 ± 0.2 |
Challenges and Innovations in MPO Preparation
Q & A
Basic Research Questions
Q. How should I structure an APA-style research paper to ensure methodological transparency?
- Answer : Follow the standardized structure outlined in APA guidelines:
Title Page : Include a concise title (≤12 words), author name, institutional affiliation, and running head .
Abstract : Summarize research objectives, methods, key results, and implications in ≤250 words .
Introduction : Contextualize the problem, review relevant literature (citing 4+ sources), and state hypotheses with theoretical justification .
Methods : Detail participants (demographics, sampling strategy), materials, procedures, and ethical considerations (e.g., IRB approval, informed consent) .
Results : Report statistical analyses (effect sizes, confidence intervals) and use tables/figures sparingly .
Discussion : Link findings to hypotheses, address limitations, and suggest future research .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
